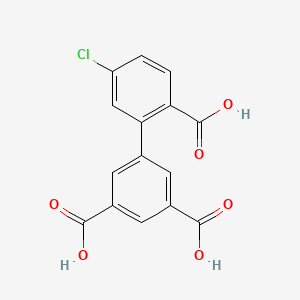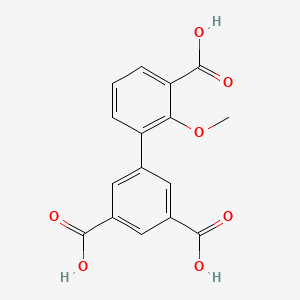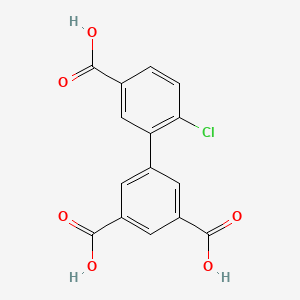
4-Chloro-2-(3,5-dicarboxyphenyl)benzoic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-2-(3,5-dicarboxyphenyl)benzoic acid, also known as 4-chloro-2-benzoylbenzoic acid (4-CBB), is a chlorinated aromatic carboxylic acid with a molecular weight of 306.5 g/mol. It is an important intermediate in the synthesis of a wide range of organic compounds, including pharmaceuticals, agricultural chemicals, dyes, and pigments. 4-CBB is a versatile and stable building block for a variety of organic syntheses. It is widely used in the synthesis of various biologically active compounds, such as antibiotics, antifungals, hormones, and antineoplastic agents.
Mécanisme D'action
4-CBB is an important intermediate in the synthesis of a wide range of organic compounds. It is a versatile and stable building block for a variety of organic syntheses. The reaction of 4-chlorobenzoic acid with 3,5-dicarboxybenzyl chloride in the presence of a base, such as sodium hydroxide or potassium hydroxide, yields 4-CBB in high purity. The reaction takes place in an organic solvent, such as dichloromethane or toluene, at a temperature of around 100°C.
Biochemical and Physiological Effects
4-CBB is used in a variety of scientific research applications. It has been used in the synthesis of various compounds, such as antibiotics, antifungals, hormones, and antineoplastic agents. In addition, it has been used in the synthesis of various polymers, such as polyesters and polyamides. 4-CBB has been found to have an inhibitory effect on the growth of certain microorganisms, and has been shown to possess antifungal, antiviral, and anti-inflammatory properties. It has also been found to possess antineoplastic activity.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 4-CBB in laboratory experiments has several advantages. It is a stable and versatile building block for a variety of organic syntheses. It is readily available and can be synthesized in high purity with a simple reaction. In addition, it is relatively inexpensive and has a low toxicity profile. The main limitation of 4-CBB is that it is a chlorinated aromatic carboxylic acid, which may have a negative impact on the environment.
Orientations Futures
The use of 4-CBB in laboratory experiments has several potential future directions. It could be used in the synthesis of new compounds, such as antibiotics, antifungals, hormones, and antineoplastic agents. It could also be used in the synthesis of new polymers, such as polyesters and polyamides. In addition, 4-CBB could be used in the development of new catalysts, such as Lewis acids and Brønsted acids. Finally, it could be used in the development of new drug delivery systems, such as liposomes and nanoparticles.
Méthodes De Synthèse
4-CBB can be synthesized in a variety of ways. The most common method is the reaction of 4-chlorobenzoic acid with 3,5-dicarboxybenzyl chloride in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction takes place in an organic solvent, such as dichloromethane or toluene, at a temperature of around 100°C. The reaction is fast and efficient, and yields a product with a high purity of 95%.
Applications De Recherche Scientifique
4-CBB is used in a variety of scientific research applications. It is widely used in the synthesis of various compounds, such as antibiotics, antifungals, hormones, and antineoplastic agents. It has also been used in the synthesis of various organic compounds, such as dyes, pigments, and agricultural chemicals. In addition, 4-CBB has been used in the synthesis of various polymers, such as polyesters and polyamides.
Propriétés
IUPAC Name |
5-(2-carboxy-5-chlorophenyl)benzene-1,3-dicarboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClO6/c16-10-1-2-11(15(21)22)12(6-10)7-3-8(13(17)18)5-9(4-7)14(19)20/h1-6H,(H,17,18)(H,19,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUKISLCAWFUBCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C2=CC(=CC(=C2)C(=O)O)C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40691895 |
Source


|
| Record name | 5-Chloro[1,1'-biphenyl]-2,3',5'-tricarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40691895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-(3,5-dicarboxyphenyl)benzoic acid | |
CAS RN |
1261984-81-9 |
Source


|
| Record name | 5-Chloro[1,1'-biphenyl]-2,3',5'-tricarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40691895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![3-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-methylbenzoic acid, 95%](/img/structure/B6410321.png)
![3-Amino-5-[4-(ethylcarbamoyl)-3-fluorophenyl]benzoic acid, 95%](/img/structure/B6410331.png)
